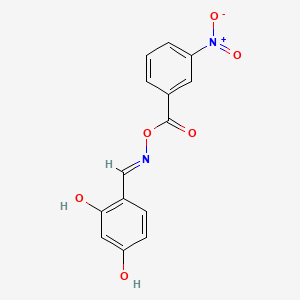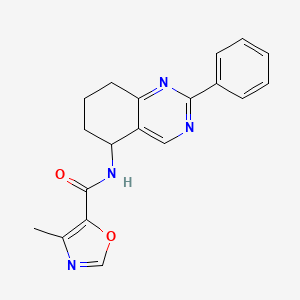
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime, also known as DHBNO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime's mechanism of action involves the inhibition of PTPs through the formation of a covalent bond between the compound and the active site of the enzyme. This leads to decreased cellular signaling and increased apoptosis in cancer cells. Additionally, 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime's fluorescent properties allow for the detection of ROS in cells, which can provide insight into cellular processes and disease states.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime's biochemical and physiological effects have been studied extensively. In addition to its role as a PTP inhibitor and ROS probe, 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has been shown to have antioxidant properties and can scavenge free radicals in cells. Additionally, 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has been shown to have anti-inflammatory effects and can decrease the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has several advantages for use in lab experiments, including its ability to specifically target PTPs and its fluorescent properties for the detection of ROS. However, 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime's limitations include its potential toxicity and the need for further studies to determine its efficacy as a therapeutic agent.
未来方向
For the use of 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime include the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
合成方法
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime can be synthesized using various methods, including the reaction of 2,4-dihydroxybenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-nitrobenzoyl hydrazine in the presence of a reducing agent. Both methods have been successful in producing 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime, but the latter method is more efficient and yields a higher purity product.
科学研究应用
2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has been used in various scientific research applications, including the study of protein tyrosine phosphatases (PTPs) and their role in cancer. PTPs are enzymes that regulate cellular signaling pathways and are often dysregulated in cancer cells. 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has been shown to inhibit certain PTPs, leading to decreased cancer cell proliferation and increased apoptosis. Additionally, 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are involved in various cellular processes and are often dysregulated in disease states. 2,4-dihydroxybenzaldehyde O-(3-nitrobenzoyl)oxime has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[(E)-(2,4-dihydroxyphenyl)methylideneamino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-12-5-4-10(13(18)7-12)8-15-22-14(19)9-2-1-3-11(6-9)16(20)21/h1-8,17-18H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVGNHSKHALZDJ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)

acetate](/img/structure/B6060772.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)

![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)
![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![7-(2,2-dimethylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)
![6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)